molecular formula C7HCl2F3N2S B6268779 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine CAS No. 1254757-15-7

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B6268779
CAS No.: 1254757-15-7
M. Wt: 273.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine (DCTP) is a heterocyclic compound containing sulfur and nitrogen atoms. It is a white, crystalline solid with a molecular weight of 265.53 g/mol. DCTP has been found to have a wide range of applications in the field of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to act as a proton donor in the synthesis of biologically active compounds, allowing for the formation of more stable products. Additionally, it is believed to act as an electron acceptor, allowing for the formation of more stable products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. Additionally, it has been found to have anti-cancer and anti-viral properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine in laboratory experiments include its low cost, its high reactivity, and its ability to form stable products. Additionally, it is easy to synthesize and has a wide range of applications in scientific research. The limitations of using this compound in laboratory experiments include its low solubility in water and its potential toxicity.

Future Directions

The potential future directions for 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine include its further application in the synthesis of biologically active compounds, its further application in the synthesis of compounds with potential applications in the treatment of neurological and cardiovascular diseases, and its further application in the synthesis of compounds with potential applications in the treatment of cancer and viral infections. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Furthermore, further research could be conducted on its potential toxicity and its potential for use in other laboratory experiments.

Synthesis Methods

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Biginelli reaction, and the three-component reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminum chloride catalyst. The Biginelli reaction involves the reaction of a substituted urea, an aldehyde, and an acid in the presence of a base catalyst. The three-component reaction involves the reaction of an aldehyde, a substituted urea, and an acid in the presence of a base catalyst.

Scientific Research Applications

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including those with anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the synthesis of compounds with potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, this compound has been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves the reaction of 2,4-dichloro-6-hydroxythieno[3,2-d]pyrimidine with trifluoromethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dichloro-6-hydroxythieno[3,2-d]pyrimidine", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,4-dichloro-6-hydroxythieno[3,2-d]pyrimidine to a reaction flask", "Add trifluoromethyl iodide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain the desired product" ] }

1254757-15-7

Molecular Formula

C7HCl2F3N2S

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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